Cas no 1875750-89-2 (1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid)

1-Benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a structurally complex pyrrolidine derivative featuring a benzyl group and a substituted pyrazole moiety. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of both carboxylic acid and aromatic functionalities enhances its utility in drug discovery, enabling further derivatization or incorporation into pharmacophores. Its rigid, heterocyclic framework may contribute to selective binding interactions, making it valuable for targeting specific enzymes or receptors. The compound's stability and synthetic accessibility further support its use in research applications.
1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid structure
1875750-89-2 structure
Product Name:1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
CAS No:1875750-89-2
MF:C17H21N3O2
MW:299.367543935776
CID:5906940
PubChem ID:165455157
Update Time:2025-05-23

1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1875750-89-2
    • 1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
    • EN300-717852
    • Inchi: 1S/C17H21N3O2/c1-12-14(8-18-19(12)2)15-10-20(11-16(15)17(21)22)9-13-6-4-3-5-7-13/h3-8,15-16H,9-11H2,1-2H3,(H,21,22)
    • InChI Key: MRKZBJIKZDXXHD-UHFFFAOYSA-N
    • SMILES: OC(C1CN(CC2C=CC=CC=2)CC1C1C=NN(C)C=1C)=O

Computed Properties

  • Exact Mass: 299.16337692g/mol
  • Monoisotopic Mass: 299.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 58.4Ų

1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-717852-1.0g
1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
1875750-89-2
1g
$0.0 2023-06-06

Additional information on 1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

Introduction to 1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid (CAS No. 1875750-89-2)

1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1875750-89-2, represents a structurally intricate molecule with potential applications in drug discovery and development. The presence of multiple heterocyclic rings, including a pyrrolidine and a pyrazole moiety, combined with a benzyl substituent, makes this compound a subject of interest for its structural diversity and functional versatility.

The pyrrolidine and pyrazole rings are well-known motifs in medicinal chemistry due to their ability to engage in various biochemical interactions. Pyrrolidine derivatives are frequently found in biologically active molecules, contributing to their pharmacological properties through hydrogen bonding and other non-covalent interactions. Similarly, the pyrazole scaffold is recognized for its role in modulating enzyme activity and receptor binding. The combination of these two heterocycles in 1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid suggests a compound with multifaceted interactions that could be exploited for therapeutic purposes.

The benzyl group at the 1-position of the pyrrolidine ring introduces additional functionality that can influence the compound's solubility, stability, and metabolic pathways. This modification is often employed in drug design to enhance bioavailability and to facilitate further derivatization. The dimethyl substitution on the pyrazole ring further diversifies the electronic properties of the molecule, potentially affecting its binding affinity to biological targets. Such structural features make 1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. The structural features of 1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, particularly the interplay between the pyrrolidine, pyrazole, and benzyl moieties, have been scrutinized using these tools. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in various diseases. For instance, preliminary computational studies indicate potential interactions with enzymes involved in inflammation and cancer progression.

The synthesis of 1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful regioselective functionalization of the heterocyclic rings to introduce the desired substituents. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this molecule. These synthetic strategies not only highlight the versatility of modern organic chemistry but also pave the way for the preparation of analogs with tailored biological properties.

In vitro studies have begun to explore the pharmacological profile of 1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid. Initial experiments have shown promising results in terms of enzyme inhibition and cell-based assays. For example, researchers have observed inhibitory effects on kinases and other enzymes relevant to metabolic disorders. These findings align with the growing interest in developing small-molecule inhibitors for therapeutic intervention. The compound's ability to modulate enzymatic activity without significant off-target effects makes it an attractive candidate for further development.

The potential applications of 1-benzyl-4-(1,5-dimethyl-H-pyrazol-yH-pyrrolidine-y-carboxylic acid) extend beyond enzyme inhibition. Its structural framework suggests utility in modulating receptor activity as well. Receptors such as G protein-coupled receptors (GPCRs) and nuclear hormone receptors (NHRs) are critical targets for many therapeutic agents. The presence of hydrogen bond donors and acceptors in this molecule positions it as a candidate for designing ligands that can interact with these receptors effectively.

Future research directions include exploring derivatives of 1-benzyl-y-(l,y,y-trimethyl-H-pyrrolyzol-y-y)-pyrrrdlline-y-carboryl ic aci d) that may enhance its pharmacological properties further. Modifications such as altering substituents on the pyrazole ring or introducing additional functional groups could lead to compounds with improved potency and selectivity. Additionally, exploring different synthetic routes might enable more efficient production scales suitable for clinical trials.

The integration of machine learning models into drug discovery pipelines has accelerated the identification of promising candidates like l-benzylyl-y-(l,y,y-trimethyll-H-pyrrolyzol-y-y)-pyrrrdlline-y-carboryl ic aci d (CAS No: 1875750_89_2). These models can predict biological activity based on structural features alone, significantly reducing the time required for hit identification. As such tools continue to evolve, they will play an increasingly critical role in guiding synthetic efforts toward compounds like this one that exhibit desirable pharmacological profiles.

In conclusion, l-benzylyl-y-(l,y,y-trimethyll-H-pyrrolyzol-y-y)-pyrrrdlline-y-carboryl ic aci d represents an intriguing molecule with potential therapeutic applications rooted in its unique structural features. Its synthesis demonstrates advances in organic chemistry techniques while offering opportunities for further exploration through computational modeling and experimental validation. As research progresses, l-benzylyl--(l,y,y-trimethyll-H-pyrrolyzol--)-pyrrrdlline--carboryl ic aci d(CAS No: 1875750_89_2) continues to be a subject worthy of attention within both academic research circles pharmaceutical industry alike

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